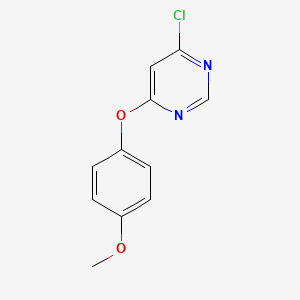

4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

CMMP can be synthesized through a number of different reaction pathways. The most commonly reported synthesis pathway involves the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to produce CMMP.Molecular Structure Analysis

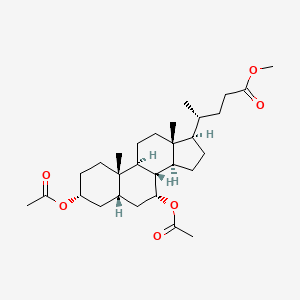

The molecular structure of CMMP can be represented by the formula C12H10ClN3O3. The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis

Pyrimidines, such as CMMP, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Physical And Chemical Properties Analysis

CMMP is a moderately soluble compound in water and soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol. It exhibits both acidic and basic properties, with a pKa value of 8.36.Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Intermediates:

- The compound has been synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions. The synthesized compound serves as an important intermediate for small molecule anticancer drugs (Kou & Yang, 2022).

- Another study confirms the importance of the compound as an intermediate in small molecule anticancer drugs, highlighting a rapid and high yield synthetic method for its production (Zhang et al., 2019).

Structural Analysis and Crystal Studies:

- The compound's structure and the orientation of its components have been a subject of crystallographic analysis, revealing insights into molecular interactions and structural configurations. For instance, the dihedral angle between pyrimidine rings and the absence of hydrogen bonds but the presence of short intermolecular contacts have been noted (Ren et al., 2011).

- The isostructural nature and hydrogen-bonded sheet formations of the compound's derivatives provide valuable information on the molecular structure and potential interactions in biological systems (Trilleras et al., 2009).

Antiviral and Antifungal Applications:

- While the primary focus has been on anticancer applications, derivatives of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine have shown potential in antiviral and antifungal applications as well. For instance, specific derivatives have exhibited inhibitory activity against retroviruses, suggesting a potential for development into antiviral agents (Hocková et al., 2003).

- Moreover, synthesized derivatives have shown significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Nonlinear Optical Properties:

- Studies have also delved into the nonlinear optical properties of pyrimidine derivatives, acknowledging the significance of the pyrimidine ring in nature and its distribution in DNA and RNA. These compounds have shown promising applications in medicine and nonlinear optics fields, indicating a broad spectrum of potential uses beyond drug development (Hussain et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJZLPVPNPWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469823 | |

| Record name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-methoxyphenoxy)pyrimidine | |

CAS RN |

607723-54-6 | |

| Record name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)